potassium;ethyl 3-cyano-2-oxopropanoate

Description

BenchChem offers high-quality potassium;ethyl 3-cyano-2-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about potassium;ethyl 3-cyano-2-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;ethyl 3-cyano-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMPOWCURRWILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)[CH-]C#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Potassium Ethyl 3-Cyano-2-Oxopropanoate via Claisen Condensation

Abstract

Potassium ethyl 3-cyano-2-oxopropanoate is a highly functionalized and valuable building block in synthetic organic chemistry. Its unique structure, featuring a nitrile, a ketone, an ester, and an enolizable acidic proton, makes it a versatile precursor for the synthesis of complex heterocyclic compounds, pharmaceuticals, and agrochemicals.[1][2] This guide provides an in-depth examination of its most common and efficient synthesis: the crossed Claisen condensation between ethyl cyanoacetate and diethyl oxalate. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.

Introduction and Strategic Overview

The target molecule, potassium ethyl 3-cyano-2-oxopropanoate, is the potassium salt of the corresponding β-keto ester. The synthetic strategy hinges on a classic carbon-carbon bond-forming reaction: the Claisen condensation .[3] Specifically, a "crossed" or "mixed" Claisen condensation is employed, which involves two different ester partners.[4][5][6]

The strategic choice of reactants is critical for the success of this synthesis:

-

Nucleophilic Partner (Enolate Donor): Ethyl cyanoacetate is selected due to the high acidity of its α-protons. The methylene group is flanked by two strong electron-withdrawing groups (a nitrile and an ester carbonyl), making deprotonation highly favorable.[7]

-

Electrophilic Partner (Acylating Agent): Diethyl oxalate is the ideal acylating agent because it lacks α-protons.[4][6] This structural feature prevents it from undergoing self-condensation, thereby eliminating a major pathway for side-product formation and maximizing the yield of the desired crossed product.[4][8]

-

Base: A strong, non-nucleophilic base is required. Potassium ethoxide (KOEt) is the base of choice, typically generated in situ from potassium metal and absolute ethanol. This ensures anhydrous conditions and provides the potassium counterion for the final product. Using the corresponding alkoxide of the ester (ethoxide for an ethyl ester) prevents transesterification.[3][9]

The Reaction Mechanism: A Step-by-Step Analysis

The synthesis proceeds via a well-established multi-step mechanism, driven by the formation of a highly stabilized enolate product.[9][10]

-

Enolate Formation: The reaction is initiated by the abstraction of an acidic α-proton from ethyl cyanoacetate by potassium ethoxide. This acid-base reaction forms a resonance-stabilized enolate anion.

-

Nucleophilic Acyl Substitution: The ethyl cyanoacetate enolate acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate to form a tetrahedral intermediate.

-

Elimination of Leaving Group: This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling an ethoxide ion as a leaving group. The product at this stage is the neutral β-keto ester, diethyl 2-cyano-3-oxosuccinate.[11]

-

Irreversible Deprotonation (Thermodynamic Driving Force): The proton on the carbon situated between the two carbonyl groups of the newly formed β-keto ester is now significantly more acidic (pKa ≈ 11) than the α-protons of the starting ethyl cyanoacetate (pKa ≈ 13).[12] The ethoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position. This final, highly favorable acid-base reaction is the thermodynamic driving force that shifts the entire reaction equilibrium towards the product.[9][13] The resulting product is the stable potassium enolate salt of ethyl 3-cyano-2-oxopropanoate.

Mechanistic Diagram

Caption: Figure 1: Mechanism of the Crossed Claisen Condensation.

Detailed Experimental Protocol

This protocol describes a robust and reproducible laboratory-scale synthesis. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Potassium Metal | 39.10 | 4.3 g | 0.11 | Cut into small pieces, stored under mineral oil. Handle with extreme care. |

| Absolute Ethanol | 46.07 | 75 mL | - | Anhydrous, <0.05% water. |

| Anhydrous Diethyl Ether | 74.12 | 150 mL | - | Required for solvent and washing. |

| Ethyl Cyanoacetate | 113.12 | 11.3 g (10.0 mL) | 0.10 | Purity ≥99%. |

| Diethyl Oxalate | 146.14 | 16.1 g (14.6 mL) | 0.11 | Purity ≥99%. |

Equipment: 500 mL three-necked round-bottom flask, magnetic stirrer, reflux condenser with drying tube, 250 mL pressure-equalizing dropping funnel, inert gas line, filtration apparatus (Büchner funnel), vacuum oven.

Step-by-Step Procedure

-

Preparation of Potassium Ethoxide:

-

To the 500 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, add 75 mL of absolute ethanol.

-

Carefully cut 4.3 g (0.11 mol) of potassium metal into small pieces and add them portion-wise to the ethanol. Caution: The reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and add the potassium slowly to control the reaction rate.

-

Once all the potassium has dissolved, a clear solution of potassium ethoxide in ethanol is formed. Allow the solution to cool to room temperature.

-

-

Reaction Setup:

-

Add 100 mL of anhydrous diethyl ether to the cooled potassium ethoxide solution. This helps to keep the final product suspended and facilitates stirring.

-

In the dropping funnel, prepare a mixture of 11.3 g (0.10 mol) of ethyl cyanoacetate and 16.1 g (0.11 mol) of diethyl oxalate.

-

-

Condensation Reaction:

-

Cool the flask containing the potassium ethoxide solution in an ice-water bath.

-

Add the mixture of esters from the dropping funnel to the stirred potassium ethoxide solution dropwise over a period of 30-45 minutes. Maintain the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours (overnight). A thick, pale-yellow or off-white precipitate of the potassium salt will form.[2]

-

-

Isolation and Purification of the Product:

-

After the reaction period, add 50 mL of anhydrous diethyl ether to the slurry to facilitate filtration.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with two 50 mL portions of anhydrous diethyl ether to remove unreacted starting materials and soluble byproducts.

-

Transfer the solid product to a watch glass or crystallization dish and dry in a vacuum oven at 40-50 °C to a constant weight.

-

-

Expected Yield: 15.2 - 17.0 g (85-95% yield) of potassium ethyl 3-cyano-2-oxopropanoate as a stable, crystalline solid.[1]

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Synthesis.

Conclusion and Best Practices

The synthesis of potassium ethyl 3-cyano-2-oxopropanoate via the crossed Claisen condensation of ethyl cyanoacetate and diethyl oxalate is a highly efficient and reliable method. The success of the reaction is fundamentally dependent on several key factors:

-

Anhydrous Conditions: The exclusion of moisture is paramount. Water will react with the potassium metal and the potassium ethoxide base, inhibiting the crucial enolate formation.[3]

-

Stoichiometry of the Base: At least one full equivalent of base is necessary to drive the reaction to completion by irreversibly deprotonating the β-keto ester product.[13] Using a slight excess (1.1 equivalents) of base and diethyl oxalate ensures the complete consumption of the ethyl cyanoacetate.

-

Temperature Control: The initial addition of esters must be performed at a low temperature to manage the exothermic nature of the condensation and prevent potential side reactions.

By adhering to the mechanistic principles and the detailed protocol outlined in this guide, researchers can confidently and safely produce high yields of this versatile synthetic intermediate for application in further chemical discovery and development.

References

-

MDPI. Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023, m1634. Available from: [Link]

-

Yale Chemistry. The Acetoacetic Ester Condensation (Claisen Condensation). Available from: [Link]

-

Wikipedia. Ethyl cyanoacetate. Available from: [Link]

-

Chemistry Steps. Claisen Condensation Reaction Mechanism. Available from: [Link]

-

Organic Syntheses. ethyl cyanoacetate. Org. Synth. 1925, 5, 53. Available from: [Link]

-

Wikipedia. Claisen condensation. Available from: [Link]

-

PubChem, National Center for Biotechnology Information. Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide. Available from: [Link]

-

Master Organic Chemistry. The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Available from: [Link]

-

LibreTexts. Claisen Condensation Mechanism. Available from: [Link]

-

Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. Available from: [Link]

-

Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

-

OpenStax. 23.8 Mixed Claisen Condensations. In Organic Chemistry. Available from: [Link]

Sources

- 1. potassium;ethyl 3-cyano-2-oxopropanoate (92664-05-6) for sale [vulcanchem.com]

- 2. CAS 92664-05-6: Ethyl 3-cyano-2-oxopropanoate potassium sa… [cymitquimica.com]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 7. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-cyano-2-oxopropanoate Potassium Salt

Abstract

This technical guide provides a comprehensive examination of ethyl 3-cyano-2-oxopropanoate potassium salt (CAS No. 92664-05-6), a highly functionalized synthetic intermediate crucial for the development of complex molecular architectures, particularly in the fields of medicinal chemistry and drug discovery. This document elucidates the compound's structural and physicochemical properties, details a robust synthetic protocol based on established Claisen condensation principles, and provides a thorough spectroscopic characterization framework. Furthermore, it explores the salt's reactivity, focusing on its application as a pre-formed enolate in the synthesis of nitrogen-containing heterocycles. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction and Molecular Overview

Ethyl 3-cyano-2-oxopropanoate potassium salt is an organic compound distinguished by its high density of reactive functional groups.[1] As a derivative of cyanoacetic acid, it incorporates an ethyl ester, a ketone, and a nitrile moiety.[1] The compound exists as a stable potassium salt of the corresponding enolate, which enhances its utility by providing a ready-made nucleophile for various carbon-carbon bond-forming reactions.

Its structural complexity makes it an invaluable precursor for the synthesis of diverse chemical scaffolds, especially heterocyclic systems that form the core of many pharmaceutical agents.[1][2] The ability to participate in reactions such as nucleophilic additions, condensations, and alkylations makes it a strategic choice for building molecular complexity efficiently.[1] This guide will provide the foundational knowledge and practical protocols necessary for its effective synthesis and application.

Structural Elucidation

The molecule consists of a three-carbon propanoate backbone, substituted with a cyano group at the C3 position and a ketone at the C2 (α) position. The acidic proton on the C3 carbon is abstracted, leading to a resonance-stabilized enolate, with the negative charge delocalized between the carbon and the adjacent carbonyl oxygen. This enolate is stabilized by a potassium counterion.

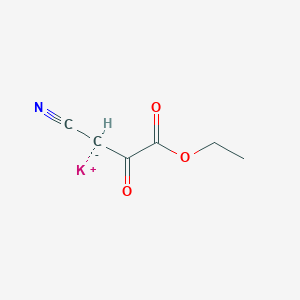

Caption: Structure of Ethyl 3-cyano-2-oxopropanoate Potassium Salt.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is paramount for its successful application in a laboratory setting.

Physical Properties

This compound is typically supplied as a white to off-white crystalline solid.[2] Its ionic nature as a potassium salt confers high solubility in polar solvents such as water, ethanol, and dimethylformamide (DMF), a characteristic that distinguishes it from its non-ionic liquid precursor, ethyl 3-cyano-2-oxopropanoate.[1][3]

| Property | Value | Source(s) |

| CAS Number | 92664-05-6 | [1][4] |

| Molecular Formula | C₆H₆KNO₃ | [1] |

| Molecular Weight | 179.21 g/mol | [1] |

| Physical State | Crystalline Solid | [1][2] |

| Appearance | White to off-white | [2] |

| Solubility | Highly soluble in polar solvents | [1][2] |

| Melting Point | Not specified (Requires experimental determination) | - |

Safety and Handling

Core Recommendations:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids.

Synthesis and Purification

The synthesis of ethyl 3-cyano-2-oxopropanoate potassium salt is most effectively achieved via a Claisen condensation reaction. This class of reaction is fundamental for forming carbon-carbon bonds and involves the reaction of an ester enolate with another ester molecule.[2] In this specific synthesis, ethyl cyanoacetate serves as the enolizable ester (the nucleophile precursor), and diethyl oxalate acts as the electrophilic acceptor. The choice of a potassium-based alkoxide is critical for yielding the desired potassium salt.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure derived from established methodologies for Claisen condensations involving diethyl oxalate and ethyl cyanoacetate.[8][9]

Reagents and Materials:

-

Ethyl Cyanoacetate (1.0 eq)

-

Diethyl Oxalate (1.2 eq)

-

Potassium metal (or Potassium Ethoxide, 1.1 eq)

-

Absolute Ethanol (anhydrous)

-

Diethyl Ether (anhydrous)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer

Procedure:

-

Preparation of Potassium Ethoxide: Under an inert nitrogen atmosphere, carefully add potassium metal (1.1 eq) in small pieces to a stirred solution of absolute ethanol at 0 °C. Allow the mixture to stir until all the potassium has dissolved completely to form a solution of potassium ethoxide. (Self-validating step: The complete dissolution of the metal indicates the formation of the active base.)

-

Reagent Addition: To the freshly prepared potassium ethoxide solution, add diethyl oxalate (1.2 eq). Stir the mixture for 15-20 minutes at room temperature.

-

Condensation Reaction: Slowly add ethyl cyanoacetate (1.0 eq) dropwise to the stirred solution. The reaction is exothermic, and a precipitate (the potassium salt product) may begin to form.

-

Reaction Completion: Stir the resulting mixture at room temperature overnight (approx. 12-16 hours) to ensure the reaction goes to completion. (Self-validating step: The formation of a thick precipitate indicates product formation.)

-

Isolation: Isolate the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield the final product, ethyl 3-cyano-2-oxopropanoate potassium salt.

Spectroscopic Characterization

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. While publicly available spectra for this specific salt are scarce, the expected data can be reliably predicted based on its functional groups and data from analogous structures.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum is expected to be simple, reflecting the ethyl ester moiety. The enolate structure means there is no proton on the α-carbon.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split by the methyl group. |

| ~ 1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are in a typical alkyl region, split by the adjacent methylene group. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom. Six distinct signals are predicted.

| Predicted Shift (ppm) | Assignment | Rationale |

| > 165 | Ester C=O | The ester carbonyl carbon is highly deshielded and appears far downfield.[10] |

| ~ 160 | Ketone C=O | The ketone carbonyl carbon is also significantly deshielded, typically appearing in this region.[10] |

| ~ 118 | -C≡N | The nitrile carbon is characteristic in this region of the spectrum. |

| ~ 61 | -O-C H₂-CH₃ | The carbon atom attached to the ester oxygen is deshielded by the electronegative oxygen. |

| ~ 50-70 | C -CN | This is the enolate carbon. Its chemical shift can vary but is expected in the mid-range. The exact position is difficult to predict without experimental data. |

| ~ 14 | -O-CH₂-C H₃ | The terminal methyl carbon of the ethyl group appears in the typical upfield alkyl region.[10] |

Predicted Infrared (IR) Spectrum

The IR spectrum is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~ 2220 | Nitrile (-C≡N) | C≡N stretch, strong and sharp |

| ~ 1735 | Ester Carbonyl (C=O) | C=O stretch, strong |

| ~ 1670 | Ketone Carbonyl (C=O) | C=O stretch, strong |

| ~ 1600 | Enolate C=C | C=C stretch, variable |

| ~ 1200 | Ester C-O | C-O stretch, strong |

Reactivity and Applications in Synthesis

The synthetic power of ethyl 3-cyano-2-oxopropanoate potassium salt lies in its dual reactivity: it is a pre-formed, stabilized nucleophile, and it contains electrophilic carbonyl centers.[1] This makes it a prime candidate for constructing complex molecules, particularly nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals.

Mechanism: Heterocycle Formation with Hydrazine

A classic application of this type of building block is in the synthesis of pyrazole derivatives. The reaction with hydrazine or its derivatives proceeds through a condensation-cyclization cascade.

Caption: Logical workflow for pyrazole synthesis.

Mechanistic Rationale:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the electrophilic ketone carbonyl (C2) of the potassium salt.[1]

-

Condensation: This is followed by a condensation reaction, eliminating a molecule of water to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the electrophilic ester carbonyl carbon.

-

Elimination/Aromatization: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol (or ethoxide). Tautomerization of the resulting pyrazolone yields the final, stable aromatic pyrazole ring system.

This general pathway highlights the compound's utility in rapidly assembling complex heterocyclic cores from simple, acyclic precursors, a cornerstone of modern drug discovery.

Conclusion

Ethyl 3-cyano-2-oxopropanoate potassium salt is a synthetically valuable and versatile building block. Its stable, pre-formed enolate structure, combined with multiple reactive sites, provides a reliable platform for complex molecule synthesis. This guide has detailed its fundamental chemical properties, offered a robust protocol for its preparation, and outlined a predictive framework for its spectroscopic characterization. By understanding the principles of its reactivity, particularly in the formation of heterocyclic systems, researchers can confidently and effectively integrate this potent intermediate into their synthetic strategies for the discovery and development of new chemical entities.

References

-

PubChem. (n.d.). Ethyl 3-cyano-2-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 56290-86-9 | Product Name : Ethyl 3-cyano-2-oxopropanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. potassium;ethyl 3-cyano-2-oxopropanoate (92664-05-6) for sale [vulcanchem.com]

- 4. CAS 92664-05-6: Ethyl 3-cyano-2-oxopropanoate potassium sa… [cymitquimica.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Potassium Ethyl Cyanopyruvate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Precursor for Enzyme Inhibitors and Heterocyclic Scaffolds

This guide provides a detailed overview of potassium ethyl cyanopyruvate, a key reagent in specialized organic synthesis. With the CAS Number 92664-05-6 and a molecular weight of 179.21 g/mol , this potassium salt of the ethyl cyanopyruvate enolate serves as a valuable precursor in the development of bioactive molecules. This document will delve into its chemical characteristics, a detailed synthesis protocol, its applications in medicinal chemistry and enzymology, and crucial safety and handling procedures.

Core Chemical and Physical Properties

Potassium ethyl cyanopyruvate is the potassium enolate of ethyl 3-cyano-2-oxopropanoate. The presence of the potassium cation stabilizes the enolate, making it a readily available and reactive nucleophile in various chemical transformations.

| Property | Value | Source |

| CAS Number | 92664-05-6 | Internal Data |

| Molecular Formula | C₆H₆KNO₃ | Internal Data |

| Molecular Weight | 179.21 g/mol | Internal Data |

| Appearance | Expected to be a solid | Inferred from similar potassium salts |

| Solubility | Expected to be soluble in polar organic solvents | Inferred from similar potassium salts |

Synthesis of Potassium Ethyl Cyanopyruvate: A Detailed Protocol

The synthesis of potassium ethyl cyanopyruvate is achieved through the deprotonation of its parent compound, ethyl cyanoacetate, using a strong potassium base. The following protocol is a representative procedure based on established methods for the synthesis of similar potassium salts, such as potassium ethyl malonate.[1][2]

Experimental Protocol

Materials:

-

Ethyl cyanoacetate (CAS: 105-56-6)

-

Potassium hydroxide (KOH)

-

Anhydrous ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Preparation of the Reaction Mixture: In a 2-liter three-necked round-bottom flask equipped with a sealed stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, charge 100 g (0.625 mole) of diethyl malonate and 400 ml of commercial absolute ethanol.

-

Addition of Potassium Hydroxide: Begin stirring the mixture. Prepare a solution of 35 g of potassium hydroxide pellets in 400 ml of commercial absolute ethanol. Add this solution to the reaction mixture at room temperature over a period of 1 hour. A white crystalline precipitate is expected to form during the addition.

-

Reaction Completion: After the addition of the potassium hydroxide solution is complete, continue stirring the mixture for an additional 2 hours.

-

First Crop Isolation: After the mixture has stood overnight, heat it to boiling on a steam bath and filter it while hot with suction. Complete the precipitation of the potassium ethyl malonate by cooling the filtrate in an ice bath.

-

Second Crop Isolation: Collect the salt by suction filtration, wash it with a small amount of ether, and dry it under reduced pressure at room temperature. An additional amount of the potassium salt can be obtained by concentrating the mother liquors on a steam bath to about 100–125 ml.

Synthesis Workflow Diagram

Caption: Synthesis workflow for potassium ethyl cyanopyruvate.

Applications in Research and Drug Development

The primary documented application of potassium ethyl cyanopyruvate is as a key intermediate in the synthesis of enzyme inhibitors. Its enolate structure makes it a potent nucleophile for the formation of new carbon-carbon bonds.

Precursor to (E)-3-Cyanophosphoenolpyruvate, a Potent Enzyme Inhibitor

A significant application of potassium ethyl cyanopyruvate is in the synthesis of (E)-3-Cyanophosphoenolpyruvate.[3] This compound has been identified as an excellent competitive inhibitor of several crucial enzymes in metabolic pathways:

-

Phosphoenolpyruvate carboxylase

-

Pyruvate kinase

-

Enolase

The synthesis involves the reaction of the potassium enolate of ethyl cyanopyruvate with dimethyl chlorophosphate.[3]

Role as a Building Block in Organic Synthesis

Given the reactivity of its parent compound, ethyl cyanoacetate, in the synthesis of heterocyclic compounds, it can be inferred that potassium ethyl cyanopyruvate serves as a versatile building block in organic synthesis. The nucleophilic nature of the enolate allows for reactions with various electrophiles, paving the way for the construction of complex molecular architectures that are often the core of pharmaceutical compounds.

Enzymatic Inhibition Pathway Diagram

Caption: Pathway from potassium ethyl cyanopyruvate to enzyme inhibition.

Safety and Handling

As a reactive potassium salt, potassium ethyl cyanopyruvate requires careful handling to ensure laboratory safety. The following guidelines are based on best practices for handling reactive organometallic reagents and potassium salts.[4][5][6]

Personal Protective Equipment (PPE):

-

Wear safety glasses, impervious gloves, and a fire-retardant laboratory coat.

Handling Procedures:

-

Control all ignition sources and avoid dust formation.

-

Avoid contact with water or moisture, as potassium salts can be hygroscopic and may react with water.

-

It is recommended to handle the compound under an inert atmosphere, such as nitrogen or argon, especially when using large quantities.

-

Keep a supply of dry sand and a Class D fire extinguisher readily available in the work area.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from acids, oxidizing agents, and other incompatible materials.

-

Given the reactivity of potassium compounds, it is crucial to prevent the formation of peroxides during prolonged storage.

Spill and Disposal:

-

In case of a spill, control all ignition sources. Wearing appropriate PPE, cover the spill with dry sand.

-

Collect the spilled material using spark-resistant tools and place it in a designated container for hazardous waste disposal.

-

Dispose of the compound as hazardous waste in accordance with local, state, and federal regulations.

Spectroscopic Data (Inferred)

-

¹H NMR: The spectrum of ethyl cyanoacetate shows a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl group, along with a singlet for the α-protons.[7] For potassium ethyl cyanopyruvate, the disappearance of the α-proton signal would be expected due to enolate formation.

-

¹³C NMR: The ¹³C NMR spectrum of ethyl pyruvate shows distinct peaks for the carbonyl carbons, the ester carbon, and the carbons of the ethyl group.[8] Similar characteristic peaks would be expected for potassium ethyl cyanopyruvate, with a shift in the resonance of the α-carbon upon enolization.

-

IR Spectroscopy: The IR spectrum of ethyl cyanoacetate exhibits characteristic peaks for the C≡N stretch, the C=O stretch of the ester, and C-H stretches.[9] For the potassium salt, a shift in the carbonyl and the appearance of a C=C stretch from the enolate would be anticipated. The IR spectrum of potassium ethyl xanthate, another potassium salt, shows characteristic bands that can be used for comparison.[10]

-

Mass Spectrometry: The mass spectrum of ethyl cyanoacetate shows a molecular ion peak and characteristic fragmentation patterns.[11] For the potassium salt, observing the molecular ion might be challenging due to its ionic nature, and techniques like electrospray ionization (ESI) would be more suitable.

Conclusion

Potassium ethyl cyanopyruvate is a valuable and reactive intermediate in organic synthesis, with a notable application as a precursor to a potent competitive enzyme inhibitor. Its synthesis from readily available starting materials and its versatile reactivity make it a compound of interest for researchers in medicinal chemistry and drug discovery. Adherence to strict safety protocols is paramount when handling this reactive potassium salt. Further exploration of its reactivity could unveil new synthetic pathways to novel bioactive molecules and complex heterocyclic systems.

References

-

Princeton University Environmental Health and Safety. Potassium. [Link]

-

University of Nevada, Reno Environmental Health & Safety. Chapter 5: Highly Reactive Chemicals. [Link]

-

University of California, Berkeley Environmental Health & Safety. Safe Handling and Storage of Chemicals. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Weiss, P. M., et al. (1985). (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes. Biochemistry, 24(26), 7602–7606. [Link]

-

Storemasta. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide. [Link]

-

Cornforth, J. W., & Cornforth, R. H. (1953). Pyruvic acid, ethyl ester. Organic Syntheses, 33, 43. [Link]

-

University of Toronto Scarborough. Chemical Handling and Storage Section 6. [Link]

-

Elizondo-Álvarez, M. A., et al. (2021). FTIR spectra of the synthesized compounds (a) potassium... ResearchGate. [Link]

-

National Institute of Standards and Technology. Ethyl cyanoacetate. NIST Chemistry WebBook. [Link]

-

SpectraBase. Potassium cyanide - Optional[13C NMR] - Chemical Shifts. [Link]

-

Cavallari, E., et al. (2019). ParaHydrogen Polarized Ethyl‐[1‐13C]pyruvate in Water, a Key Substrate for Fostering the PHIP‐SAH Approach to Metabolic Imaging. Chemistry – A European Journal, 25(60), 13693-13699. [Link]

-

Strube, R. E. (1963). Malonic acid, tert-butyl ethyl ester. Organic Syntheses, 4, 417. [Link]

-

National Center for Biotechnology Information. Ethyl 3-cyano-3-phenylpyruvate. PubChem. [Link]

-

National Center for Biotechnology Information. Ethyl pyruvate. PubChem. [Link]

-

National Center for Biotechnology Information. Ethyl Cyanoglyxylate-2-oxyme Potassium Salt. PubChem. [Link]

-

Wang, X., et al. (2009). Study on the synthesis of pemirolast potassium. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Murgulet, V. T., et al. (2019). FTIR spectra of potassium ethyl xanthate (KEX) and 1 recorded with 4 cm −1 resolution in KBr pellet. ResearchGate. [Link]

-

National Institute of Standards and Technology. Ethyl cyanoacetate. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Ethyl cyanoacetate. NIST Chemistry WebBook. [Link]

-

Pharmaceuticals and Medical Devices Agency. INFRARED REFERENCE SPECTRA. [Link]

-

Corson, B. B., et al. (1930). cyanoacetamide. Organic Syntheses, 10, 22. [Link]

-

Ahluwalia, V. K., et al. (2007). Synthesis of Some Novel Ethyl 5Methyl6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate Derivatives. ResearchGate. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 6. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 7. Ethyl cyanoacetate(105-56-6) 1H NMR [m.chemicalbook.com]

- 8. Ethyl pyruvate(617-35-6) 13C NMR [m.chemicalbook.com]

- 9. Ethyl cyanoacetate [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ethyl cyanoacetate [webbook.nist.gov]

Navigating the Solubility Landscape of Potassium Ethyl 3-Cyano-2-Oxopropanoate: A Technical Guide for Researchers

Abstract

Potassium ethyl 3-cyano-2-oxopropanoate, a versatile building block in organic synthesis, presents unique handling and application challenges intrinsically linked to its solubility characteristics. This in-depth technical guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of its solubility in organic solvents. Moving beyond a simple tabulation of data, this document elucidates the underlying physicochemical principles governing solubility, offers a detailed, field-proven experimental protocol for its quantitative determination, and discusses the critical interplay of factors such as solvent polarity and temperature. This guide is structured to empower researchers with the practical knowledge required to effectively utilize this compound in a variety of synthetic and pharmaceutical applications.

Introduction: The Synthetic Versatility and Physicochemical Profile of Potassium Ethyl 3-Cyano-2-Oxopropanoate

Potassium ethyl 3-cyano-2-oxopropanoate (CAS 92664-05-6) is a multifunctional organic compound featuring a cyano group, a ketone, an ethyl ester, and a potassium counter-ion.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules and heterocyclic compounds.[1] Its utility in pharmaceutical and agrochemical research underscores the importance of understanding its fundamental physical and chemical properties.

The presence of the potassium salt dramatically influences its solubility profile, enhancing its solubility in polar solvents compared to its non-salt counterpart, ethyl 3-cyano-2-oxopropanoate.[1][2] This ionic character is a key determinant of its behavior in various reaction media. This guide will delve into the specifics of its solubility, providing a framework for its practical application.

Table 1: Physicochemical Properties of Potassium Ethyl 3-Cyano-2-Oxopropanoate

| Property | Value | Source |

| Molecular Formula | C₆H₆KNO₃ | [1] |

| Molecular Weight | 179.21 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Canonical SMILES | CCOC(=O)C(=O)[CH-]C#N.[K+] | [1] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the ionic nature of potassium ethyl 3-cyano-2-oxopropanoate dictates its preference for polar solvents.[3] The potassium cation and the enolate anion readily interact with the dipoles of polar solvent molecules, leading to effective solvation. While specific quantitative data is not widely published, a qualitative assessment based on its chemical structure and general principles of solubility for organic salts suggests the following trends:

-

High Solubility: Expected in highly polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent at solvating both cations and anions.

-

Moderate to Good Solubility: Expected in polar protic solvents like methanol and ethanol, where hydrogen bonding and dipole-ion interactions can occur.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexane and toluene, which lack the ability to effectively solvate the charged species.

The following table provides a qualitative summary of the expected solubility of potassium ethyl 3-cyano-2-oxopropanoate in a range of common organic solvents.

Table 2: Predicted Qualitative Solubility of Potassium Ethyl 3-Cyano-2-Oxopropanoate in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | High | Highly Soluble |

| Dimethylformamide (DMF) | High | Highly Soluble |

| Methanol | High | Soluble |

| Ethanol | High | Soluble |

| Acetonitrile | Medium | Moderately Soluble |

| Acetone | Medium | Sparingly Soluble |

| Dichloromethane (DCM) | Medium | Sparingly Soluble |

| Ethyl Acetate | Low | Insoluble |

| Toluene | Low | Insoluble |

| Hexane | Low | Insoluble |

Quantitative Solubility Determination: An Experimental Protocol

For many applications in drug development and process chemistry, a precise, quantitative understanding of solubility is imperative. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Rationale Behind the Shake-Flask Method

The core principle of this method is to create a saturated solution in thermodynamic equilibrium with the solid solute. By agitating an excess of the solid in the solvent for a prolonged period, we ensure that the solvent is fully saturated at a given temperature. Subsequent analysis of the clear supernatant allows for the precise determination of the solute concentration, which corresponds to its solubility.

Step-by-Step Experimental Protocol

Materials:

-

Potassium ethyl 3-cyano-2-oxopropanoate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled orbital shaker or magnetic stirrer

-

Temperature probe

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of potassium ethyl 3-cyano-2-oxopropanoate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial for achieving saturation.

-

Seal the vials tightly to prevent solvent evaporation, especially with volatile solvents.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The required time should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of potassium ethyl 3-cyano-2-oxopropanoate in the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Experimental Workflow Diagram

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Factors Influencing Solubility

A comprehensive understanding of the factors that modulate the solubility of potassium ethyl 3-cyano-2-oxopropanoate is crucial for its effective application in synthesis and formulation.

The Role of Solvent Polarity

As an ionic compound, the solubility of potassium ethyl 3-cyano-2-oxopropanoate is fundamentally governed by the polarity of the solvent. Polar solvents with high dielectric constants are effective at shielding the electrostatic interactions between the potassium cation and the enolate anion, facilitating their dissolution. The ability of the solvent to form ion-dipole interactions is paramount.

The Impact of Temperature

The dissolution of most solids in liquids is an endothermic process, meaning that solubility tends to increase with temperature.[4][5] This is because the added thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent. For potassium ethyl 3-cyano-2-oxopropanoate, it is anticipated that its solubility in polar organic solvents will increase with rising temperature. This property can be leveraged in purification techniques such as recrystallization.

Visualization of Influencing Factors

Caption: Key factors influencing the solubility of potassium ethyl 3-cyano-2-oxopropanoate.

Conclusion

While quantitative solubility data for potassium ethyl 3-cyano-2-oxopropanoate in a wide range of organic solvents is not extensively documented in publicly available literature, its ionic nature provides a strong basis for predicting its solubility behavior. This technical guide has provided a framework for understanding and experimentally determining the solubility of this versatile synthetic intermediate. By applying the principles and protocols outlined herein, researchers can effectively harness the potential of potassium ethyl 3-cyano-2-oxopropanoate in their synthetic endeavors, ensuring robust and reproducible outcomes.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-Cyano-2-Oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-cyano-2-oxopropanoate, also known as ethyl cyanopyruvate, is a multifunctional chemical entity of significant interest in synthetic chemistry. Its unique combination of ester, ketone, and nitrile functional groups makes it a versatile building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and pharmacologically active agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of ethyl 3-cyano-2-oxopropanoate. It is designed to serve as a valuable resource for researchers by offering not only a detailed interpretation of its spectral features but also insights into the underlying chemical principles.

Chemical Identity and Molecular Structure

-

IUPAC Name: ethyl 3-cyano-2-oxopropanoate[1]

-

Synonyms: Ethyl cyanopyruvate, 3-Cyano-2-oxo-propionic acid ethyl ester[1]

-

CAS Number: 56290-86-9[1]

-

Molecular Formula: C₆H₇NO₃[1]

-

Molecular Weight: 141.12 g/mol [1]

-

Chemical Structure:

Source: PubChem CID 11309560

Synthesis and Chemical Context

The primary synthetic route to α-keto esters bearing a cyano group, such as ethyl 3-cyano-2-oxopropanoate, often involves a Claisen condensation reaction. A plausible and commonly employed method is the reaction between a nitrile, in this case, acetonitrile (or its corresponding carbanion), and diethyl oxalate in the presence of a suitable base like sodium ethoxide. This reaction provides a direct and efficient pathway to the target molecule.

The presence of multiple reactive functional groups in ethyl 3-cyano-2-oxopropanoate dictates its chemical behavior and potential for further synthetic transformations. The α-keto-ester moiety can participate in various nucleophilic addition and condensation reactions, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions.

Spectroscopic Data and Interpretation

A key feature to consider when analyzing the spectroscopic data of ethyl 3-cyano-2-oxopropanoate is the potential for keto-enol tautomerism. The presence of a proton alpha to two carbonyl groups can lead to the formation of an enol isomer. This equilibrium between the keto and enol forms can be influenced by factors such as the solvent, temperature, and concentration, and would be reflected in the NMR spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of ethyl 3-cyano-2-oxopropanoate is expected to show distinct signals corresponding to the ethyl group and the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | 1.3 - 1.4 | Triplet | 3H |

| -CH₂- (ethyl) | 4.2 - 4.4 | Quartet | 2H |

| -CH₂- (cyano) | 3.5 - 3.7 | Singlet | 2H |

-

Interpretation:

-

The ethyl group gives rise to a characteristic triplet-quartet pattern. The methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (-CH₂-) of the ethyl group appear as a quartet due to coupling with the methyl protons. The downfield chemical shift of the methylene protons is a result of the deshielding effect of the adjacent oxygen atom of the ester group.

-

The methylene protons adjacent to the cyano group (-CH₂-CN) are expected to appear as a singlet. These protons are situated between two electron-withdrawing groups (the ketone and the nitrile), which would shift their signal downfield. In the absence of any adjacent protons, the signal would be a singlet.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | ~14 |

| -C H₂- (ethyl) | ~62 |

| -C H₂- (cyano) | ~45 |

| C ≡N (nitrile) | ~115 |

| C =O (ester) | ~165 |

| C =O (ketone) | ~190 |

-

Interpretation:

-

The aliphatic carbons of the ethyl group and the methylene group adjacent to the nitrile appear in the upfield region of the spectrum.

-

The nitrile carbon (C≡N) is expected to have a chemical shift in the range of 115-120 ppm.

-

The carbonyl carbons are the most deshielded and appear furthest downfield. The ketone carbonyl is typically more deshielded than the ester carbonyl.

-

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the key functional groups in ethyl 3-cyano-2-oxopropanoate.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| C≡N (nitrile) | 2250 - 2200 | Medium |

| C=O (ester) | 1750 - 1735 | Strong |

| C=O (ketone) | 1725 - 1705 | Strong |

| C-O (ester) | 1300 - 1000 | Strong |

| C-H (aliphatic) | 3000 - 2850 | Medium |

-

Interpretation:

-

A sharp, medium-intensity peak in the region of 2250-2200 cm⁻¹ is a clear indication of the nitrile group .

-

Two distinct and strong absorption bands in the carbonyl region are expected. The band at the higher wavenumber (1750-1735 cm⁻¹) corresponds to the ester carbonyl , while the band at the lower wavenumber (1725-1705 cm⁻¹) is attributed to the ketone carbonyl .

-

Strong absorption bands in the fingerprint region, between 1300 and 1000 cm⁻¹, are characteristic of the C-O stretching vibrations of the ester group.

-

The presence of C-H stretching vibrations just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule.

-

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of ethyl 3-cyano-2-oxopropanoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can be critical, especially if keto-enol tautomerism is being investigated.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon atoms.

-

Set the spectral width to cover the range of 0-220 ppm.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solution: Alternatively, a dilute solution in a suitable solvent (e.g., chloroform, carbon tetrachloride) can be prepared in a liquid cell.

-

-

Data Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or the pure solvent, which is then subtracted from the sample spectrum.

-

Visualization of Key Concepts

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of ethyl 3-cyano-2-oxopropanoate.

Conclusion

The spectroscopic characterization of ethyl 3-cyano-2-oxopropanoate by NMR and IR spectroscopy provides a comprehensive and unambiguous method for its identification and purity assessment. The predicted spectral data, based on the known effects of its constituent functional groups, offer a clear roadmap for what to expect in an experimental setting. This technical guide serves as a foundational resource for scientists working with this versatile synthetic intermediate, enabling them to confidently interpret their analytical data and advance their research and development endeavors.

References

- PubChem. (n.d.). Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. National Center for Biotechnology Information.

-

PubChem. (n.d.). Ethyl 3-cyano-2-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- PrepChem. (n.d.). Synthesis of 3-cyano-2-oxopentadecanoic acid ethyl ester.

Sources

A Comprehensive Technical Guide to the Stability and Storage of Potassium Ethyl Cyanopyruvate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of a Key Synthetic Intermediate

Potassium ethyl cyanopyruvate, a versatile α-ketoester, serves as a critical building block in the synthesis of a diverse array of pharmaceutical compounds and other complex organic molecules. Its unique trifecta of functional groups—a potassium carboxylate, a cyano group, and a ketone—renders it highly reactive and, consequently, susceptible to various degradation pathways. Understanding the intrinsic stability of this reagent and the optimal conditions for its storage is paramount to ensuring its quality, purity, and ultimately, the success of multi-step synthetic campaigns.

This in-depth technical guide, designed for the discerning scientist, moves beyond generic storage recommendations. It delves into the fundamental chemical principles governing the stability of potassium ethyl cyanopyruvate, offering a predictive framework for its behavior under various environmental stressors. By elucidating potential degradation mechanisms and providing field-proven protocols for handling and stability assessment, this document aims to empower researchers to maintain the integrity of this vital synthetic intermediate.

The Chemical Landscape of Potassium Ethyl Cyanopyruvate: A Stability Perspective

The molecular architecture of potassium ethyl cyanopyruvate dictates its reactivity and, by extension, its stability profile. The presence of an α-keto-ester, a cyano group, and an ionic potassium salt introduces several potential points of vulnerability.

Key Physicochemical Properties

A foundational understanding of the compound's properties is essential for predicting its stability.

| Property | Value/Description | Implication for Stability |

| Molecular Formula | C₆H₄KNO₃ | - |

| Molecular Weight | 177.20 g/mol | - |

| Appearance | Typically a white to off-white solid | Discoloration may indicate degradation. |

| Hygroscopicity | As a potassium salt of an organic acid, it is expected to be hygroscopic.[1][2][3][4] | Absorption of water can initiate hydrolysis and other degradation pathways. |

| Solubility | Soluble in polar solvents like water and alcohols. | Facilitates solution-based degradation reactions. |

The Inherent Reactivity: A Double-Edged Sword

The very features that make potassium ethyl cyanopyruvate a valuable synthetic tool also render it susceptible to degradation.

-

The α-Keto Ester Moiety: This functional group is prone to nucleophilic attack, particularly hydrolysis. The ester can be cleaved to yield the corresponding carboxylic acid and ethanol.

-

The Cyano Group: While generally stable, the cyano group can undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid or an amide.

-

The Enolizable α-Proton: The proton on the carbon adjacent to the cyano and keto groups is acidic, allowing for enolate formation. While this is key to its synthetic utility, it can also be a pathway for isomerization or other reactions.

-

The Ionic Potassium Salt: The presence of the potassium ion makes the compound hygroscopic, readily absorbing atmospheric moisture.[1][2][3][4]

Potential Degradation Pathways: A Mechanistic Overview

Anticipating how a molecule might degrade is crucial for developing effective storage strategies. For potassium ethyl cyanopyruvate, the primary concerns are hydrolysis, thermal decomposition, and photodegradation.

Hydrolysis: The Ubiquitous Threat

The most probable degradation pathway for potassium ethyl cyanopyruvate is the hydrolysis of the ethyl ester, catalyzed by the presence of water.

Caption: Figure 1. Hydrolytic degradation of the ethyl ester.

This reaction is accelerated by:

-

Presence of Moisture: Direct contact with water is the primary driver.

-

pH Extremes: Both acidic and basic conditions can catalyze ester hydrolysis.

Thermal Decomposition: A High-Energy Concern

While significant thermal decomposition of related cyanate esters occurs at very high temperatures (around 450°C), prolonged exposure to moderately elevated temperatures during storage can still accelerate degradation.[5][6] The exact decomposition products at lower temperatures are not well-documented but could involve decarboxylation or other complex reactions.

Photodegradation: The Impact of Light

α-Keto acids and esters are known to be photochemically active and can undergo various reactions upon exposure to light, particularly UV radiation.[7][8][9] The specific photolytic pathways for potassium ethyl cyanopyruvate have not been elucidated, but it is prudent to assume photosensitivity.

Caption: Figure 2. Primary environmental factors affecting stability.

Recommended Storage and Handling Protocols: A Proactive Approach

Based on the chemical nature of potassium ethyl cyanopyruvate, the following storage and handling protocols are recommended to minimize degradation and ensure its long-term integrity.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Reduces the rate of potential hydrolytic and thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen. |

| Container | Use a tightly sealed, opaque container. | Prevents moisture ingress and protects from light.[3][10][11] |

| Dessicant | Store in a desiccator or with a suitable desiccant. | Actively removes any residual moisture in the storage environment. |

Handling Procedures

-

Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Minimize Exposure: Weigh out and handle the required amount of material quickly and efficiently. Reseal the container promptly after use.

-

Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.

Experimental Workflow: Stability Testing Protocol

To empirically determine the stability of a given batch of potassium ethyl cyanopyruvate, a well-designed stability study is essential.

Forced Degradation Study

A forced degradation study is a crucial first step to identify potential degradation products and establish a stability-indicating analytical method.[12]

Caption: Figure 3. A typical workflow for a forced degradation study.

Step-by-Step Protocol for a Long-Term Stability Study

-

Sample Preparation: Aliquot the potassium ethyl cyanopyruvate into several vials, ensuring each is tightly sealed and under an inert atmosphere.

-

Storage Conditions: Place the vials in controlled environmental chambers at the desired storage conditions (e.g., 2-8°C/ambient humidity and 25°C/60% RH).

-

Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analytical Method: At each time point, remove a vial and analyze the contents using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[13][14][15]

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol).

-

Column: A C18 reversed-phase column is a common starting point.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb.

-

-

Data Analysis: Quantify the amount of potassium ethyl cyanopyruvate remaining and any degradation products that have formed. Assess for any changes in physical appearance.

Conclusion: A Commitment to Quality

The stability of potassium ethyl cyanopyruvate is a critical parameter that directly impacts its utility in research and development. While no comprehensive stability data for this specific compound is readily available in the peer-reviewed literature, a thorough understanding of its chemical structure and the principles of chemical stability allows for the development of robust storage and handling protocols. By adhering to the recommendations outlined in this guide—namely, storage at low temperatures, under an inert and dry atmosphere, and protected from light—researchers can significantly mitigate the risk of degradation. Furthermore, the implementation of a rigorous stability testing program is the ultimate assurance of the quality and purity of this essential synthetic intermediate.

References

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

-

StabilityStudies.in. (n.d.). Analytical Techniques in Stability Studies. [Link]

-

News-Medical.Net. (2019, March 1). Novel Techniques Improve Pharmaceutical Stability Testing. [Link]

-

Jing, B., Peng, C., Tong, S., Liu, Q., Zhang, Y., & Ge, M. (2017). Hygroscopic properties of potassium chloride and its internal mixtures with organic compounds relevant to biomass burning aerosol particles. Scientific Reports, 7(1), 43572. [Link]

-

ResearchGate. (2025, August 6). (PDF) Hygroscopic properties of potassium chloride and its internal mixtures with organic compounds relevant to biomass burning aerosol particles. [Link]

-

Semantic Scholar. (n.d.). Hygroscopic properties of potassium chloride and its internal mixtures with organic compounds relevant to biomass burning aerosol particles. [Link]

-

ACS Publications. (n.d.). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. [Link]

-

ASHTA Chemicals Inc. (n.d.). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. [Link]

-

Li, Y., Li, M., Ma, Y., Zheng, Y., Chen, J., & Li, X. (2020). Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols. Journal of Environmental Sciences, 95, 65–72. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium carbonate anhydrous. [Link]

- CoLab. (2020, September 1). Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols.

-

ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability | Request PDF. [Link]

-

LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]

-

Armand Products. (n.d.). Potassium Bicarbonate Anhydrous All Grades SDS. [Link]

-

Loba Chemie. (n.d.). POTASSIUM CARBONATE ANHYDROUS AR. [Link]

-

ROSA P - BTS.gov. (n.d.). Thermal decomposition of cyanate ester resins. [Link]

-

HIMEDIA. (2024, July 30). Safety Data Sheet: Potassium carbonate anhydrous, Hi-AR™/ACS. [Link]

-

Journal of the Chemical Society D - RSC Publishing. (n.d.). Photochemical reactions of non-enolizable α-keto-esters derived from dehydroginkgolide A. [Link]

-

ACS Publications. (n.d.). Photochemistry of phosphate esters: .alpha.-keto phosphates as a photoprotecting group for caged phosphate. [Link]

-

Semantic Scholar. (n.d.). The Photochemistry of α-Keto Acids and α-Keto Esters. I. Photolysis of Pyruvic Acid and Benzoylformic Acid. [Link]

-

ResearchGate. (n.d.). Different synthetic approaches toward α-keto esters. [Link]

-

ResearchGate. (2025, August 5). Thermal Decomposition of Cyanate Ester Resins | Request PDF. [Link]

Sources

- 1. ineos.com [ineos.com]

- 2. Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols | CoLab [colab.ws]

- 5. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photochemical reactions of non-enolizable α-keto-esters derived from dehydroginkgolide A - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. The Photochemistry of α-Keto Acids and α-Keto Esters. I. Photolysis of Pyruvic Acid and Benzoylformic Acid | Semantic Scholar [semanticscholar.org]

- 10. armandproducts.com [armandproducts.com]

- 11. lobachemie.com [lobachemie.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 14. Analytical Techniques in Stability Studies – StabilityStudies.in [stabilitystudies.in]

- 15. news-medical.net [news-medical.net]

The Ambident Nucleophile: A Technical Guide to the Reaction Mechanisms of Ethyl Cyanopyruvate with Electrophiles

Abstract

Ethyl cyanopyruvate, a versatile trifunctional reagent, holds a significant position in modern organic synthesis. Its unique electronic architecture, characterized by the presence of vicinal ester, ketone, and nitrile functionalities, imparts a remarkable and often tunable reactivity profile. This technical guide provides an in-depth exploration of the reaction mechanisms of ethyl cyanopyruvate with a range of electrophiles. We will dissect the underlying principles governing its behavior as an ambident nucleophile, offering field-proven insights for researchers, scientists, and drug development professionals to harness its synthetic potential with precision and control.

Introduction: The Unique Chemical Landscape of Ethyl Cyanopyruvate

Ethyl cyanopyruvate is more than a simple building block; it is a molecular scaffold endowed with a confluence of electron-withdrawing groups. This electronic arrangement results in a highly acidic α-proton, making the corresponding enolate readily accessible under mild basic conditions. The delocalization of the negative charge across the oxygen, α-carbon, and nitrogen atoms of the nitrile group establishes ethyl cyanopyruvate as a classic example of an ambident nucleophile. The ability to selectively engage either the carbon or oxygen nucleophilic center with various electrophiles is the cornerstone of its synthetic utility. Understanding and controlling this selectivity is paramount for achieving desired reaction outcomes.

The Heart of Reactivity: Enolate Formation and its Ambident Nature

The journey of ethyl cyanopyruvate in a reaction commences with the deprotonation of the α-carbon. The choice of base and reaction conditions for this initial step is critical as it dictates the nature and reactivity of the resulting enolate.

Generation of the Enolate

A variety of bases can be employed for the deprotonation of ethyl cyanopyruvate, with the choice depending on the desired reactivity and the nature of the electrophile.

| Base | Typical Solvent | Key Considerations |

| Sodium ethoxide (NaOEt) | Ethanol | A common and cost-effective choice. The equilibrium nature of the deprotonation in a protic solvent can influence selectivity. |

| Sodium hydride (NaH) | THF, DMF | An irreversible deprotonation, leading to the complete formation of the sodium enolate. |

| Potassium carbonate (K₂CO₃) | Acetone, DMF | A milder base, often used in reactions with more reactive electrophiles. |

| Lithium diisopropylamide (LDA) | THF | A strong, non-nucleophilic base that ensures rapid and complete enolate formation at low temperatures. |

Experimental Protocol: Generation of Ethyl Cyanopyruvate Sodium Enolate

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (50 mL).

-

Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ.

-

Once all the sodium has reacted, cool the solution to 0 °C in an ice bath.

-

Slowly add ethyl cyanopyruvate (14.1 g, 0.1 mol) dropwise to the sodium ethoxide solution with stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate. The resulting solution of the sodium enolate is ready for reaction with an electrophile.

The Dichotomy of Reactivity: C- versus O-Alkylation

The enolate of ethyl cyanopyruvate possesses two primary nucleophilic sites: the α-carbon and the enolate oxygen. The competition between C-alkylation and O-alkylation is a central theme in its chemistry.[1] This regioselectivity is not random but is governed by a set of predictable, albeit sometimes competing, factors.[2]

Caption: Factors influencing C- vs. O-alkylation of the ethyl cyanopyruvate enolate.

According to the Hard and Soft Acids and Bases (HSAB) principle, the carbon center of the enolate is considered a "soft" nucleophile, while the oxygen center is a "hard" nucleophile.[3] Consequently:

-

Soft electrophiles , such as alkyl iodides and bromides, preferentially react at the soft carbon center, leading to C-alkylation .[3]

-

Hard electrophiles , such as acyl chlorides, silyl halides, and sulfonyl chlorides, favor reaction at the hard oxygen center, resulting in O-acylation/silylation/sulfonylation .[1]

Other factors also play a crucial role:

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) tend to solvate the cation, leaving the enolate oxygen more exposed and reactive, thus favoring O-alkylation. Protic solvents can hydrogen-bond with the oxygen, hindering its reactivity and promoting C-alkylation.[4]

-

Counter-ion: Larger, less coordinating cations (e.g., K⁺) lead to a more "free" enolate with greater reactivity at the more electronegative oxygen atom. Smaller, more coordinating cations (e.g., Li⁺) can chelate with both oxygen atoms of the enolate, favoring C-alkylation.[4]

Reaction with Carbon Electrophiles: Forging New C-C Bonds

The reaction of the ethyl cyanopyruvate enolate with carbon-based electrophiles is a powerful tool for constructing complex molecular frameworks.

Alkylation with Alkyl Halides

The alkylation of ethyl cyanopyruvate with alkyl halides is a classic SN2 reaction.[5] The enolate acts as the nucleophile, displacing a halide from the alkyl halide.

Caption: General workflow for the alkylation of ethyl cyanopyruvate.

Key Considerations for Alkylation:

-

Nature of the Alkyl Halide: The reaction works best with primary and secondary alkyl halides.[6] Tertiary alkyl halides are prone to elimination reactions.[6]

-

Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl.[7]

Experimental Protocol: C-Alkylation of Ethyl Cyanopyruvate with Ethyl Iodide

-

Prepare a solution of the sodium enolate of ethyl cyanopyruvate (0.1 mol) in anhydrous THF (100 mL) as described previously.

-

To this solution, add ethyl iodide (15.6 g, 0.1 mol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield ethyl 2-cyano-2-ethyl-3-oxobutanoate.

Knoevenagel Condensation with Aldehydes and Ketones

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as ethyl cyanopyruvate, to a carbonyl group, followed by dehydration.[8] This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine).[8][9]

Caption: Mechanism of the Knoevenagel condensation.

The Knoevenagel condensation provides a powerful route to electron-deficient alkenes, which are valuable intermediates in organic synthesis. The use of a mild base is crucial to avoid self-condensation of the aldehyde or ketone.[8]

Michael Addition to α,β-Unsaturated Compounds

As a potent nucleophile, the enolate of ethyl cyanopyruvate readily participates in Michael additions, which involve the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[10][11] This reaction is highly efficient for the formation of new carbon-carbon bonds.[10]

The reaction is typically catalyzed by a base, which generates the enolate. The enolate then attacks the β-carbon of the Michael acceptor.[12]

Synthesis of Heterocyclic Systems: A Gateway to Molecular Diversity

The polyfunctional nature of ethyl cyanopyruvate makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, particularly substituted pyridones.[13][14] These reactions often proceed through a cascade sequence involving an initial reaction with an electrophile followed by an intramolecular cyclization.

For instance, the reaction of ethyl cyanopyruvate with chalcones (α,β-unsaturated ketones) in the presence of a base like piperidine can lead to the formation of highly substituted 3-cyano-2-pyridones.[15] The proposed mechanism involves an initial Michael addition of the ethyl cyanopyruvate enolate to the chalcone, followed by cyclization and subsequent aromatization.[15]

Caption: Synthesis of 3-cyano-2-pyridones from ethyl cyanopyruvate.

Conclusion

Ethyl cyanopyruvate is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its ambident nucleophilic character, when properly understood and controlled, allows for the selective formation of a diverse array of valuable chemical entities. By carefully considering the nature of the electrophile, the choice of base and solvent, and the overall reaction conditions, researchers can steer the reactivity of ethyl cyanopyruvate towards the desired C- or O-functionalized products, or leverage its reactivity in cascade reactions to construct complex heterocyclic frameworks. This guide provides a foundational understanding of these principles, empowering scientists to confidently and creatively employ ethyl cyanopyruvate in their synthetic endeavors.

References

-